molecular formula C5H4Cl2N2O B14901886 4,6-dichloro-1-methylpyrimidin-2(1H)-one

4,6-dichloro-1-methylpyrimidin-2(1H)-one

Cat. No.: B14901886
M. Wt: 179.00 g/mol
InChI Key: DESSMTVOYINXGM-UHFFFAOYSA-N
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Description

4,6-Dichloro-1-methylpyrimidin-2(1H)-one (CAS 2384640-00-8) is a chemical compound with the molecular formula C 5 H 4 Cl 2 N 2 O and a molecular weight of 179.00 g/mol . This pyrimidine derivative is recognized in pharmaceutical research as a specified impurity in the development of Trelagliptin, a medication for type 2 diabetes . The compound is characterized by its high purity, typically ≥98%, making it a suitable standard for analytical and synthetic applications . As a dichloropyrimidine, this compound serves as a versatile synthetic building block. The presence of two chlorine atoms on the pyrimidine ring makes it a reactive intermediate for nucleophilic aromatic substitution reactions, allowing researchers to synthesize a diverse array of more complex, functionalized molecules for drug discovery and development . Scientific literature indicates that structurally related 2-amino-4,6-dichloropyrimidines have been screened for biological activity and have demonstrated potent inhibitory effects on immune-activated nitric oxide (NO) production in vitro, suggesting a potential area of investigation for anti-inflammatory research . For handling and storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . Researchers should consult the Safety Data Sheet for detailed hazard information, as the compound carries hazard statements H302, H315, H319, and H335 . Please note: This product is offered for research and further manufacturing applications only. It is not intended for direct human or veterinary use, nor for diagnostic procedures .

Properties

Molecular Formula

C5H4Cl2N2O

Molecular Weight

179.00 g/mol

IUPAC Name

4,6-dichloro-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(7)2-3(6)8-5(9)10/h2H,1H3

InChI Key

DESSMTVOYINXGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=NC1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of Dimethyl Malonate and Acetamidine Hydrochloride

The synthesis begins with the preparation of 4,6-dihydroxy-2-methylpyrimidine, a key intermediate. A method disclosed in CN102399196A involves:

  • Reaction Setup : Methanol is chilled in an ice bath, followed by sequential addition of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride.
  • Reaction Conditions : After dissolving reagents, the mixture is warmed to 18–25°C and stirred for 3–5 hours. Methanol is removed via reduced-pressure distillation, and the residue is dissolved in water.
  • Acidification and Crystallization : The pH is adjusted to 1–2 using HCl, inducing crystallization at 0°C. The product is isolated via suction filtration, yielding 86% under optimal conditions.

Critical Parameters :

  • Methanol-to-dimethyl malonate ratio: 10–12 mL/g.
  • Sodium methoxide-to-dimethyl malonate molar ratio: 2.5–4.5:1.
  • Acetamidine hydrochloride-to-dimethyl malonate molar ratio: 1:1–2.

Chlorination Strategies for Pyrimidine Derivatives

Triphosgene-Mediated Chlorination

CN102432547A details the chlorination of 4,6-dihydroxy-2-methylpyrimidine to 4,6-dichloro-2-methylpyrimidine:

  • Reaction Setup : The dihydroxy intermediate is combined with N,N-diethylaniline and dichloroethane.
  • Triphosgene Addition : A triphosgene-dichloroethane solution is added dropwise under reflux.
  • Workup : The organic layer is washed, dried, and concentrated. Recrystallization yields the dichlorinated product.

Optimized Conditions :

  • Triphosgene-to-dihydroxy intermediate molar ratio: 1:1–1.5.
  • Reflux duration: 6–8 hours.
  • Solvent: Dichloroethane (high boiling point ensures efficient reflux).

Phosphorus Oxychloride (POCl₃) with Hindered Amines

US6018045A describes POCl₃-based chlorination using hindered amines (e.g., N,N-diisopropylethylamine) or unsaturated nitrogen heterocycles:

  • Reaction Mechanism : POCl₃ acts as both solvent and chlorinating agent, with the amine base neutralizing HCl.
  • Regioselectivity : The method favors dichlorination at the 4- and 6-positions due to the electron-withdrawing effects of the pyrimidine ring.

Key Variables :

  • POCl₃-to-substrate molar ratio: 10:1 to 1:100.
  • Temperature: Reflux conditions (105–110°C).
  • Catalyst: N,N-Dimethylformamide (DMF) accelerates chlorination.

Comparative Analysis of Chlorination Methods

Efficiency and Yield

Method Chlorinating Agent Yield Reaction Time
Triphosgene Triphosgene 75–80% 6–8 hours
POCl₃ with Amines POCl₃ 65–70% 12–24 hours

Triphosgene offers higher yields and shorter reaction times compared to POCl₃, albeit requiring careful handling due to its moisture sensitivity.

Environmental Impact

  • Triphosgene : Generates less hazardous waste (CO₂ and HCl) versus POCl₃, which produces phosphoric acid residues.
  • POCl₃ : Requires stringent waste management due to corrosive byproducts.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 4,6-dichloro-1-methylpyrimidin-2(1H)-ol.

    Oxidation: Oxidative reactions can lead to the formation of more complex derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol can be used under reflux conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic Substitution: Products include 4,6-diamino-1-methylpyrimidin-2(1H)-one and 4,6-dimethoxy-1-methylpyrimidin-2(1H)-one.

    Reduction: The major product is 4,6-dichloro-1-methylpyrimidin-2(1H)-ol.

    Oxidation: Oxidative products may include various pyrimidine derivatives with additional functional groups.

Scientific Research Applications

4,6-Dichloro-1-methylpyrimidin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-methylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

4,6-Dimethylpyrimidin-2(1H)-one

  • Substituents : Methyl groups at positions 4 and 5.
  • Key Differences: The replacement of chlorine with methyl groups reduces electron-withdrawing effects, decreasing ring electrophilicity. This compound exhibits higher solubility in nonpolar solvents due to increased hydrophobicity.
  • Applications : Primarily used in crystallography studies; forms co-crystals with urea and water via hydrogen bonding .

4,6-Diaminopyrimidin-2(1H)-one Hydrochloride

  • Substituents: Amino groups at positions 4 and 6; hydrochloride salt.
  • Key Differences: Amino groups introduce strong hydrogen-bonding capacity and polarity, enhancing water solubility. The hydrochloride salt further improves bioavailability.
  • Applications : Utilized in biomedical research as a building block for kinase inhibitors .

6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione

  • Substituents : Chlorine at position 6, methyl at position 8, fused benzoxazine-dione system.
  • Weak intermolecular N–H⋯O interactions stabilize its crystal structure .

Dihydroquinazolin-4(1H)-one Derivatives (e.g., MHY2251)

  • Substituents: Varied aryl and alkyl groups on a dihydroquinazolinone core.
  • Key Differences : The larger fused-ring system broadens pharmacological targets, such as SIRT1 inhibition for cancer therapy .

Table 1: Comparative Analysis of Key Attributes

Compound Molecular Weight (g/mol) Substituent Effects Solubility Biological Activity
4,6-Dichloro-1-methylpyrimidin-2(1H)-one 179.0 Electron-withdrawing Cl; lipophilic Me Low (organic) Anticancer, antimicrobial*
4,6-Dimethylpyrimidin-2(1H)-one 126.14 Electron-donating Me; hydrophobic Moderate (organic) Crystallography applications
4,6-Diaminopyrimidin-2(1H)-one HCl 162.58 (free base) Polar NH₂; ionic HCl High (aqueous) Kinase inhibitor research
MHY2251 (dihydroquinazolinone) ~300 (varies) Extended π-system; aryl substituents Moderate (DMSO) SIRT1 inhibition, apoptosis

*Inferred from analogous dihydropyrimidinone derivatives with chloro substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-1-methylpyrimidin-2(1H)-one, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via chlorination of its hydroxy precursor. For example, 4,6-dihydroxy-2-methylpyrimidine can be treated with phosphorus oxychloride (POCl₃) under reflux conditions to replace hydroxyl groups with chlorine atoms. Solvent selection (e.g., DMF as a catalyst) and stoichiometric control of POCl₃ are critical for yield optimization . Post-synthesis purification via recrystallization or column chromatography ensures purity. Researchers should monitor reaction progress using TLC or HPLC and validate final purity via NMR and mass spectrometry .

Q. How can researchers confirm the structural identity of 4,6-dichloro-1-methylpyrimidin-2(1H)-one?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions and methyl group integration.
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX suites) provides unambiguous structural confirmation. For example, similar pyrimidinone derivatives have been resolved with SHELXL refinement .

Q. What biological screening methods are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity:

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans), referencing standard protocols for dihydropyrimidinone derivatives .
  • Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with target enzymes (e.g., DHFR, kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Address discrepancies systematically:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations via Gaussian).
  • Dynamic Effects : Consider tautomerism or conformational flexibility in pyrimidinones, which may cause splitting in NMR signals. Variable-temperature NMR can clarify dynamic behavior .
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous peaks. If crystallography is feasible, prioritize it for definitive resolution .

Q. What strategies improve regioselectivity in derivatization reactions of 4,6-dichloro-1-methylpyrimidin-2(1H)-one?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer reactivity at the 4- or 6-chloro positions.
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd for cross-coupling at chlorine sites) or Lewis acids (e.g., AlCl₃) to enhance selectivity.
  • Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃) favor nucleophilic substitution without side reactions. Monitor intermediates via LC-MS .

Q. How should researchers analyze conflicting biological activity data across different assay models?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines, microbial strains, and assay conditions (e.g., pH, incubation time). Cross-check with positive controls (e.g., ciprofloxacin for antimicrobial assays).
  • Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance. Use software like GraphPad Prism for dose-response curve fitting.
  • Mechanistic Follow-Up : Combine phenotypic assays with target-specific studies (e.g., enzyme inhibition kinetics) to identify off-target effects or assay-specific artifacts .

Q. What computational methods predict the reactivity and stability of 4,6-dichloro-1-methylpyrimidin-2(1H)-one in synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for chlorination or substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects and tautomeric equilibria in explicit solvent models (e.g., water, DMSO).
  • QSPR Models : Develop quantitative structure-property relationships to predict solubility, logP, and stability under varying conditions .

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